5-amino-3-methyl-1H-pyrazole-4-carboxamide sulphate
Overview
Description
5-amino-3-methyl-1H-pyrazole-4-carboxamide sulphate is a chemical compound with significant potential in various scientific fields. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its diverse applications in medicinal chemistry, organic synthesis, and material science.
Mechanism of Action
Target of Action
The primary target of 5-amino-3-methyl-1H-pyrazole-4-carboxamide sulphate is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play a critical role in various cancers, leading to the development of several FGFR inhibitors in the clinic .
Mode of Action
The compound acts as a pan-FGFR covalent inhibitor , targeting both wild-type and gatekeeper mutants of FGFRs . The representative compound demonstrated nanomolar activities against FGFR1, FGFR2, FGFR3, and FGFR2 V564F gatekeeper mutant . It irreversibly binds to FGFR1 , which means it forms a covalent bond with the receptor, leading to a permanent change in the receptor’s function.
Biochemical Pathways
The aberrant activation of FGFRs plays a critical role in various cancers . By inhibiting FGFRs, the compound can potentially disrupt the biochemical pathways that lead to the proliferation of cancer cells . .
Result of Action
The compound strongly suppressed the proliferation of NCI-H520 lung cancer cells, SNU-16, and KATO III gastric cancer cells . This indicates that the compound’s action results in a decrease in the growth of these cancer cells.
Biochemical Analysis
Biochemical Properties
5-amino-3-methyl-1H-pyrazole-4-carboxamide sulphate plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as fibroblast growth factor receptors (FGFRs), which are involved in cell growth, differentiation, and angiogenesis . The compound binds to these enzymes, inhibiting their activity and thereby affecting various cellular processes. Additionally, this compound has been shown to interact with adenosine deaminase, an enzyme involved in purine metabolism .
Cellular Effects
The effects of this compound on cells are profound. It has been observed to inhibit the proliferation of various cancer cell lines, including lung cancer cells (NCI-H520), gastric cancer cells (SNU-16 and KATO III), and breast cancer cells (MCF-7) . This compound influences cell signaling pathways by inhibiting FGFRs, leading to reduced cell growth and increased apoptosis. Furthermore, it affects gene expression and cellular metabolism by altering the activity of key enzymes and signaling molecules.
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding to target enzymes. It forms irreversible bonds with FGFRs, leading to sustained inhibition of their activity . This binding disrupts the normal signaling pathways mediated by these receptors, resulting in altered cellular responses. The compound also inhibits adenosine deaminase, affecting purine metabolism and further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard storage conditions, but its activity can degrade over time when exposed to light and air . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, it can cause adverse effects such as weight loss and organ toxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as adenosine deaminase, affecting purine metabolism . The compound’s inhibition of FGFRs also impacts metabolic flux and metabolite levels, leading to altered cellular metabolism . These interactions underscore the compound’s potential in modulating metabolic pathways for therapeutic purposes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is likely to interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s distribution within tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with target enzymes and signaling molecules . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy in inhibiting enzyme activity and modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-methyl-1H-pyrazole-4-carboxamide sulphate typically involves the cyclization of appropriate precursorsThe reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through recrystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
5-amino-3-methyl-1H-pyrazole-4-carboxamide sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the amino group, leading to the formation of different substituted pyrazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules for pharmaceutical or industrial applications .
Scientific Research Applications
5-amino-3-methyl-1H-pyrazole-4-carboxamide sulphate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound is utilized in the development of new materials with specific properties, such as UV stabilizers and liquid crystals
Comparison with Similar Compounds
Similar Compounds
5-amino-1H-pyrazole-4-carboxamide: A closely related compound with similar structural features but lacking the methyl group.
4-amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide: Another derivative with different substituents on the pyrazole ring
Uniqueness
5-amino-3-methyl-1H-pyrazole-4-carboxamide sulphate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methyl group and the sulphate salt form enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-amino-5-methyl-1H-pyrazole-4-carboxamide;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O.H2O4S/c1-2-3(5(7)10)4(6)9-8-2;1-5(2,3)4/h1H3,(H2,7,10)(H3,6,8,9);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMRPAATQMUCKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N)C(=O)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.